Mezlocillin

Vue d'ensemble

Description

Mezlocillin is a broad-spectrum penicillin antibiotic that is effective against both Gram-negative and some Gram-positive bacteria . It is particularly useful for treating biliary tract infections, such as ascending cholangitis, due to its unique excretion pathway through the liver . This compound is a semisynthetic acylureido penicillin derived from ampicillin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mezlocillin can be synthesized through various methods. One common method involves the reaction of ampicillin with chlorocarbamate in the presence of triethylamine . The chlorocarbamate itself is prepared from ethylenediamine by reacting it with phosgene to form cyclic urea, followed by monoamide formation with methanesulfonyl chloride, and then reacting the other nitrogen atom with phosgene and trimethylsilylchloride .

Industrial Production Methods: Industrial production of this compound involves the preparation of this compound sodium, which is then used to create injectable dosage forms . The process includes dissolving this compound in acetone and other solvents, followed by purification and crystallization steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Mezlocillin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: One notable reaction is the oxidation of this compound using potassium hydrogen peroxomonosulfate in aqueous solutions at pH 1-4 . This reaction is typically analyzed using iodometric titration methods .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with potassium hydrogen peroxomonosulfate results in the formation of oxidized this compound derivatives .

Applications De Recherche Scientifique

Pharmacological Profile

Mezlocillin exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its mechanism of action involves disrupting the final stages of peptidoglycan synthesis, leading to cell lysis. This compound is particularly noted for its stability against various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .

Key Characteristics

- Spectrum of Activity : Effective against a wide range of pathogens including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various anaerobes .

- Pharmacokinetics : Exhibits a half-life of approximately 1 hour after intravenous administration and 1.5 hours after intramuscular injection. Protein binding ranges from 16% to 59% .

- Clinical Efficacy : Cure rates in clinical trials were reported as follows:

Clinical Applications

This compound has been utilized in various clinical settings, particularly for severe infections in immunocompromised patients, such as those undergoing chemotherapy. Its broad spectrum allows it to be used empirically in cases where the causative organism is unknown, often in combination with other antibiotics like aminoglycosides for enhanced efficacy .

Case Studies

-

Treatment of Severe Infections :

A study involving fifty-six patients with severe bacterial infections demonstrated that this compound was effective as an adjunct therapy following abdominal surgery. The use of this compound led to significant improvement in clinical outcomes without major adverse effects . -

Comparative Effectiveness :

In patients with pneumonia, this compound treatment resulted in a success rate of 76.6%, compared to 70.3% for ampicillin, indicating its comparable efficacy in treating respiratory infections . -

Pseudomonas aeruginosa Infections :

A surveillance study on antibiotic susceptibility revealed that this compound maintained activity against approximately 45% to 54% of tested strains of Pseudomonas aeruginosa, highlighting its relevance in treating infections caused by this challenging pathogen .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Continuous monitoring of resistance patterns is essential for optimizing its use in clinical practice .

Mécanisme D'action

Mezlocillin exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, ultimately leading to cell lysis . The bactericidal activity of this compound is mediated through its interaction with penicillin-binding proteins, making it effective against a wide range of bacteria .

Comparaison Avec Des Composés Similaires

Mezlocillin is often compared with other penicillin antibiotics, such as ampicillin, piperacillin, and azlocillin . Among these, this compound is particularly effective against Escherichia coli, Klebsiella pneumoniae, Salmonella species, Pseudomonas aeruginosa, and Bacteroides fragilis . Its enhanced activity against these pathogens makes it a valuable option for treating various infections .

List of Similar Compounds:- Ampicillin

- Piperacillin

- Azlocillin

- Cephalothin

- Cefoxitin

- Cefamandole

This compound’s unique properties, such as its liver excretion and broad-spectrum activity, distinguish it from other penicillin antibiotics .

Activité Biologique

Mezlocillin is a semisynthetic penicillin that exhibits broad-spectrum antibacterial activity, particularly effective against various gram-positive and gram-negative bacteria. This article explores its biological activity, including mechanisms of action, pharmacodynamics, clinical efficacy, and case studies highlighting its use in treating infections.

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis mediated by autolytic enzymes within the bacteria. This compound's stability against hydrolysis by beta-lactamases enhances its efficacy against resistant strains, making it a valuable agent in clinical settings .

Pharmacodynamics

- Spectrum of Activity : this compound is effective against a variety of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Bactericidal Properties : The drug demonstrates bactericidal activity due to its ability to disrupt cell wall integrity.

- Resistance : this compound has shown lower resistance rates when combined with aminoglycosides such as gentamicin and tobramycin, enhancing its overall efficacy against resistant strains .

Case Studies

- Combination Therapy : A study involving 35 patients treated with this compound revealed its effectiveness when used in combination with other antibiotics. The results indicated that this compound could serve as a reliable option for serious infections caused by sensitive pathogens .

- Acute Kidney Injury (AKI) Risk Analysis : A retrospective analysis of 2,887 patients receiving this compound-sulbactam sodium showed an AKI incidence of 9.18%. Predictive factors for AKI were identified, and the study emphasized the importance of monitoring renal function during treatment .

- Comparative Effectiveness : In a clinical trial comparing this compound with other beta-lactams for febrile neutropenic patients, this compound demonstrated a response rate of 52%, indicating its potential as an empiric therapy in this vulnerable population .

In Vitro Studies

Research has consistently shown that this compound exhibits superior antimicrobial activity compared to older penicillins like carbenicillin. In vitro testing against 325 clinical isolates demonstrated that this compound was more effective across various species, particularly when combined with aminoglycosides .

Resistance Patterns

Studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms. For instance, when combined with aminoglycosides, this compound showed significantly lower resistance rates (10.2% for this compound-amikacin) compared to monotherapy approaches .

Summary Table of Biological Activity

| Pathogen | Sensitivity | Combination Efficacy | Resistance Rate (%) |

|---|---|---|---|

| Staphylococcus aureus | High | This compound + Sisomicin | 12.3 |

| Escherichia coli | Moderate | This compound + Gentamicin | 15.1 |

| Pseudomonas aeruginosa | Variable | This compound + Tobramycin | 18.5 |

| Klebsiella pneumoniae | High | This compound + Amikacin | 10.2 |

Propriétés

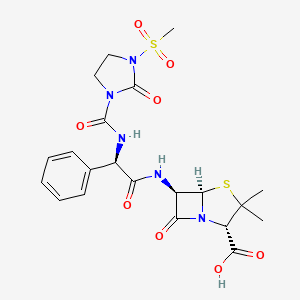

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBATNHYBCGSSN-VWPFQQQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023316 | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.71e-01 g/L | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor. | |

| Record name | Mezlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51481-65-3 | |

| Record name | Mezlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mezlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mezlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mezlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mezlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mezlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mezlocillin?

A: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, , , , , ] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , , , , ] This disruption in cell wall integrity ultimately leads to bacterial cell death.

Q2: Does this compound exhibit a bactericidal or bacteriostatic effect?

A: this compound primarily exerts a bactericidal effect on susceptible bacteria. [, , , , , ] This means it directly kills bacteria, rather than just inhibiting their growth.

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C21H25N5O8S2. [, ] Its molecular weight is 507.57 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A: While the provided research doesn't delve deep into detailed spectroscopic analysis, one study utilizes X-ray powder diffraction to characterize a specific this compound sodium compound. [] This study identifies characteristic peaks at various 2-theta values, providing insights into its crystalline structure.

Q5: How stable is this compound in various infusion solutions?

A: Studies have investigated the stability of this compound sodium in common infusion solutions like glucose injection, glucose and sodium chloride injection, and maintain solution for infants. [, ] The findings indicate that this compound remains stable within these solutions for a clinically relevant timeframe (up to 8 hours), ensuring its efficacy during administration.

Q6: Does the pH of the infusion solution affect this compound stability?

A: While this compound exhibits compatibility with different infusion solutions, varying pH levels within these solutions don't significantly affect its stability within the tested timeframe (up to 8 hours). [, ]

Q7: How is this compound administered, and what are its typical routes of elimination?

A: this compound is primarily administered intravenously or intramuscularly. [, , , , ] It is primarily eliminated through renal excretion, with biliary excretion playing a secondary role. [, , , , , ]

Q8: Does the dose of this compound influence its pharmacokinetic properties?

A: Yes, this compound exhibits dose-dependent pharmacokinetics. [, ] Studies demonstrate that increasing the dose leads to a less than proportional increase in serum concentrations and a decrease in total body clearance. [, ] This highlights the importance of optimizing dosage regimens to achieve desired therapeutic outcomes.

Q9: How does this compound's pharmacokinetic profile in neonates differ from that in adults?

A: Neonates exhibit altered this compound pharmacokinetics compared to adults. [, , ] Studies show that weight-normalized clearances (total, renal, and nonrenal) are lower in neonates, particularly in preterm infants, and gradually increase with postnatal development. [, , ] This difference necessitates dosage adjustments based on gestational and postnatal age to ensure efficacy and minimize the risk of toxicity.

Q10: How is this compound's efficacy evaluated in vitro?

A: In vitro assessments of this compound's efficacy frequently involve determining the minimum inhibitory concentration (MIC). [, , , , ] The MIC represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Q11: Are there any specific animal models employed to study this compound's efficacy in vivo?

A11: Researchers utilize various animal models to investigate this compound's efficacy against infections. These include:

- Rabbit endocarditis model: This model has been used to assess the efficacy of this compound, both alone and in combination with other antibiotics, in treating Enterobacter aerogenes endocarditis. [, , ]

- Rabbit meningitis model: This model evaluates the efficacy of this compound in treating meningitis caused by pathogens like Escherichia coli and Listeria. [, , ]

- Rabbit granuloma pouch model: This model simulates closed-space infections and has been used to study the efficacy of this compound and its combinations against Proteus vulgaris. []

Q12: How effective is this compound in treating specific infections like cholangitis?

A: Research suggests that this compound shows promise in treating cholangitis. [, , ] A randomized controlled trial demonstrated that this compound monotherapy resulted in a higher cure rate (83%) compared to a combination of ampicillin and gentamicin (41%). [, , ] Additionally, this compound exhibited a more favorable therapeutic index (concentration in serum or bile divided by MIC) against aerobic gram-negative bacilli compared to ampicillin or gentamicin. [, , ]

Q13: What are the known mechanisms of bacterial resistance to this compound?

A: The primary mechanism of resistance to this compound involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, , , , , ]

Q14: Does the presence of β-lactamases always render this compound ineffective?

A: Not necessarily. While β-lactamases pose a significant challenge, the effectiveness of this compound in their presence depends on the specific type of β-lactamase produced by the bacteria and the ability of this compound to resist hydrolysis by that specific enzyme. [, , , , , ]

Q15: What analytical techniques are commonly employed to determine this compound concentrations in biological samples?

A15: Researchers utilize various analytical methods to quantify this compound concentrations, including:

- High-pressure liquid chromatography (HPLC): HPLC offers a precise and specific method for measuring this compound levels in biological matrices like serum, urine, and bile. [, , , , , , , ]

- Agar diffusion method: This microbiological assay provides a cost-effective alternative for determining this compound concentrations, particularly in serum and bronchial secretions. [, , ]

Q16: How do researchers ensure the accuracy and reliability of analytical methods used for this compound quantification?

A: Rigorous analytical method validation is crucial. Researchers establish method parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to guarantee the reliability and reproducibility of results. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.